molecular formula C17H12ClO6- B14335450 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate CAS No. 109333-09-7

3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate

Cat. No.: B14335450
CAS No.: 109333-09-7
M. Wt: 347.7 g/mol
InChI Key: MGMKYCWMSJBGNU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate is an organic compound with a complex structure that includes a carboxylic acid group, a chlorophenyl group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-chlorophenylacetic acid with phenylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, and the reaction mixture is heated to reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Carboxy(4-bromophenyl)methoxy]-3-oxo-2-phenylpropanoate
  • 3-[Carboxy(4-fluorophenyl)methoxy]-3-oxo-2-phenylpropanoate
  • 3-[Carboxy(4-methylphenyl)methoxy]-3-oxo-2-phenylpropanoate

Uniqueness

3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable in the synthesis of derivatives with tailored properties for specific applications.

Properties

CAS No.

109333-09-7

Molecular Formula

C17H12ClO6-

Molecular Weight

347.7 g/mol

IUPAC Name

3-[carboxy-(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C17H13ClO6/c18-12-8-6-11(7-9-12)14(16(21)22)24-17(23)13(15(19)20)10-4-2-1-3-5-10/h1-9,13-14H,(H,19,20)(H,21,22)/p-1

InChI Key

MGMKYCWMSJBGNU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.